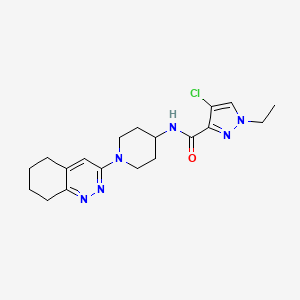

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound belongs to the class of indazoles, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

1. Structural Analysis and Supramolecular Interactions

Research has investigated the structure of NH-indazoles, including 3-methyl-1H-indazole, through X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies offer insights into hydrogen bonding and aromatic interactions in such compounds, contributing to the understanding of their supramolecular structures (Teichert et al., 2007).

2. Synthesis Techniques

Advancements in synthesis methods for indazole derivatives, including regiospecific approaches, are crucial. For example, the synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers highlights the development of efficient, targeted methods for obtaining specific indazole compounds (Dandu et al., 2007).

3. Tautomeric Studies

The investigation of tautomers in indazole compounds, such as the study of 2H-indazole tautomers, provides important insights into their chemical behavior and stability in different environments. This knowledge is critical for applications where specific tautomeric forms are required (Sigalov et al., 2019).

4. Medicinal Chemistry Applications

Though specific details on medical applications are excluded as per the request, it is noteworthy that indazole derivatives have been explored in various medicinal contexts due to their unique chemical properties.

5. Combinatorial Chemistry and Synthesis

Methods for synthesizing indazole derivatives, such as the one-pot three-component reaction for 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, are pivotal for rapid and efficient production of these compounds, catering to diverse research and industrial needs (Rimaz et al., 2017).

Propiedades

IUPAC Name |

3-methyl-2,5,6,7-tetrahydroindazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXGINCMQLXRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979656 |

Source

|

| Record name | 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63446-38-8 |

Source

|

| Record name | 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2959049.png)

![Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2959050.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2959051.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide](/img/structure/B2959057.png)

![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2959061.png)